2-Amino-3-(oxan-4-yloxy)propanenitrile
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Overview
Description
2-Amino-3-(oxan-4-yloxy)propanenitrile is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . This compound is known for its unique structure, which includes an oxane ring and a nitrile group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-Amino-3-(oxan-4-yloxy)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-chloropropanenitrile with oxan-4-ol in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
2-Amino-3-(oxan-4-yloxy)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(oxan-4-yloxy)propanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxan-4-yloxy)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The oxane ring may also play a role in its biological activity by influencing its binding to receptors or other biomolecules .
Comparison with Similar Compounds
2-Amino-3-(oxan-4-yloxy)propanenitrile can be compared with other similar compounds, such as:
2-Amino-3-(oxan-4-yloxy)butanenitrile: This compound has a similar structure but with an additional carbon atom in the nitrile chain.
2-Amino-3-(oxan-4-yloxy)ethanenitrile: This compound has a shorter nitrile chain, which may affect its reactivity and biological activity.
2-Amino-3-(oxan-4-yloxy)pentanenitrile: This compound has a longer nitrile chain, which can influence its chemical and physical properties.
Properties
IUPAC Name |
2-amino-3-(oxan-4-yloxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-5-7(10)6-12-8-1-3-11-4-2-8/h7-8H,1-4,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTVLWDKMOWUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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